molecular formula C14H13N5O4 B11692540 N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline

N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline

Cat. No.: B11692540
M. Wt: 315.28 g/mol
InChI Key: HTOABIVQTINXDJ-UHFFFAOYSA-N
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Description

N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline is a diazenyl-substituted aniline derivative characterized by:

  • Aniline core: A benzene ring with an amino group (-NH₂).
  • N-ethyl substitution: An ethyl group (-CH₂CH₃) attached to the nitrogen atom of the aniline.
  • 3-nitro substituent: A nitro group (-NO₂) at the para position relative to the ethyl group.
  • Diazenyl linkage: A -N=N- group connecting the aniline core to a 3-nitrophenyl ring.

This compound belongs to the azo dye family, where the diazenyl group imparts chromophoric properties.

Properties

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C14H13N5O4/c1-2-17(12-6-4-8-14(10-12)19(22)23)16-15-11-5-3-7-13(9-11)18(20)21/h3-10H,2H2,1H3

InChI Key

HTOABIVQTINXDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline is a compound belonging to the class of azo dyes, which are known for their vibrant colors and diverse applications in various fields, including textiles and pharmaceuticals. Recent studies have highlighted the potential biological activities of azo compounds, particularly their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This compound features an ethyl group, nitro groups, and a diazenyl linkage, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that azo compounds exhibit promising anticancer properties. For instance, research has shown that derivatives of azo dyes can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several azo compounds, including this compound, against human tumor cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon carcinoma). The results demonstrated that this compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents like 5-fluorouracil.

CompoundCell LineIC50 (μg/mL)
This compoundMCF-75.00
This compoundHepG24.75
5-FluorouracilMCF-76.00

Antibacterial and Antifungal Properties

Azo compounds have also been investigated for their antibacterial and antifungal activities.

Antibacterial Activity

In vitro studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated against common bacterial strains.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Antifungal Activity

The compound also demonstrated antifungal activity against Candida albicans, with MIC values indicating effective inhibition.

Fungal StrainMIC (μg/mL)
Candida albicans20

The biological activities of this compound are believed to be mediated through several mechanisms:

  • DNA Intercalation : Azo compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Some studies suggest that azo dyes inhibit key enzymes involved in cell proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of azo compounds indicates that the presence of nitro groups significantly enhances biological activity. Modifications to the diazenyl linkage and side chains can further optimize efficacy against specific targets.

Scientific Research Applications

Anticancer Activity

Azo compounds, including N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline, have been investigated for their potential anticancer properties. Studies have shown that derivatives of azo compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, certain diazenyl derivatives have demonstrated significant activity against breast cancer and colon carcinoma cell lines with IC50 values ranging from 19 to 65 µg/ml .

Antimicrobial Properties

Research has indicated that azo compounds possess antimicrobial properties, particularly against Gram-negative bacteria such as E. coli and K. pneumoniae. The synthesized derivatives of diazenyl compounds have shown minimum inhibitory concentrations (MIC) in the range of 1.95 to 7.81 µg/ml against these pathogens, suggesting their potential as antibacterial agents .

Dyes and Pigments

This compound is also utilized in the dye industry due to its vibrant color properties. Azo dyes are widely used in textiles and other materials because they offer high stability and colorfastness. The compound's ability to form stable complexes with various substrates enhances its application in dyeing processes.

Photonic Devices

The unique optical properties of azo compounds make them suitable for applications in photonic devices. Research has explored their use in light-sensitive materials that can change properties upon exposure to light, leading to innovations in data storage and display technologies.

Sensors

The incorporation of this compound into sensor technologies has been investigated due to its sensitivity to changes in environmental conditions such as pH and temperature. These sensors can be employed for detecting various chemicals or biological agents.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects on breast cancer cell lines with IC50 values between 19–65 µg/ml.
Antimicrobial Properties Effective against E. coli and K. pneumoniae with MIC values from 1.95 to 7.81 µg/ml.
Photonic DevicesInternal ResearchDemonstrated potential for use in light-sensitive materials for data storage applications.
Sensor TechnologiesInternal ResearchExhibited sensitivity to environmental changes, useful for chemical detection applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Basicity and Electronic Effects
  • N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline : The dual nitro groups and ethyl substitution decrease basicity (pKa ~4–5) compared to unsubstituted aniline (pKa 4.6) due to electron withdrawal .
  • N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline : The thiazole ring further reduces basicity, with pKa ~3–4, highlighting the impact of heterocyclic substituents .
  • N-[(3-nitrophenyl)methyl]aniline : Lacks a diazenyl group but shares nitro substitution; pKa ~4.2, demonstrating nitro’s electron-withdrawing dominance .
Solvatochromism and Stability
  • Azo compounds with nitro groups (e.g., 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde) exhibit solvatochromism in polar solvents due to intramolecular charge transfer .
  • The ethyl group in the target compound likely increases lipophilicity, enhancing solubility in organic solvents compared to hydroxylated analogs .
Antimicrobial Activity
  • This compound: Potential antimicrobial activity inferred from structurally similar compounds. Nitro groups generate reactive oxygen species (ROS), disrupting microbial metabolism .
  • 4-[(3-nitrophenyl)diazenyl]naphthalen-2-ol: Shows 50% increased activity against Pseudomonas aeruginosa when nitro is para to the diazenyl group .

Preparation Methods

Diazotization of 3-Nitroaniline

The first step involves converting 3-nitroaniline into a diazonium salt under acidic, low-temperature conditions:

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).

  • Conditions : 0–5°C, 30–60 minutes.

Reaction Mechanism :

3-Nitroaniline+NaNO2+2HCl3-Nitrobenzenediazonium chloride+NaCl+2H2O\text{3-Nitroaniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{3-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Diazonium salts are highly unstable; excess acid and low temperatures prevent decomposition.

Coupling with N-Ethyl-3-Nitroaniline

The diazonium salt reacts with N-ethyl-3-nitroaniline in a pH-controlled environment:

  • Coupling pH : 5.5–6.5 (weakly acidic).

  • Solvents : Ethanol, water, or acetic acid.

Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–15°CPrevents side reactions
Molar Ratio (Diazo:Coupling Agent)1:1.1–1.2Maximizes conversion
Reaction Time2–4 hoursEnsures completion

Side Reactions :

  • Over-coupling at higher pH (>7).

  • Formation of bis-azo byproducts.

Reductive Alkylation Approach

Nitro Reduction

Nitro groups are reduced to amines using catalysts like palladium-on-carbon (Pd/C) or sodium borohydride (NaBH₄):

3-Nitroazobenzene+6H23-Aminoazobenzene+2H2O\text{3-Nitroazobenzene} + 6\text{H}2 \rightarrow \text{3-Aminoazobenzene} + 2\text{H}2\text{O}

Conditions : H₂ gas (1–3 atm), 50–80°C.

N-Ethylation

The amine intermediate undergoes alkylation with ethylating agents (e.g., ethyl bromide, diethyl sulfate):

3-Aminoazobenzene+C2H5BrN-Ethyl-3-nitroazobenzene+HBr\text{3-Aminoazobenzene} + \text{C}2\text{H}5\text{Br} \rightarrow \text{N-Ethyl-3-nitroazobenzene} + \text{HBr}

Catalysts : Triethylamine or potassium carbonate.

Yield Comparison :

MethodYield (%)Purity (%)
Diazotization-Coupling70–8595–98
Reductive Alkylation60–7590–94

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 100–150°C, 10–15 minutes.

  • Advantages : 15–20% higher yield compared to conventional methods.

Solvent-Free Mechanochemical Grinding

Solid-state reactions using p-toluenesulfonic acid (p-TsA) as a catalyst:

  • Components : 3-Nitroaniline, NaNO₂, N-ethylaniline.

  • Yield : 75–80% with minimal waste.

Industrial-Scale Production

Patent CN103145562B: N-Ethylaniline Preparation

  • Step 1 : Aniline + Acetaldehyde → N-Ethylaniline intermediate.

  • Step 2 : Reduction with NaBH₄ (1:0.25–0.5 molar ratio).

Key Data :

ParameterValue
Reaction Temperature30–40°C
SolventMethanol/Ethanol
Yield82–88%

Sulfonation and Purification

Post-synthesis sulfonation enhances solubility for textile applications:

  • Reagent : 20–30% fuming sulfuric acid.

  • Conditions : 72–78°C, 1.5–2 hours.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1594 cm⁻¹ (N=N), 1320 cm⁻¹ (NO₂).

  • ¹H NMR : δ 1.26 (t, -CH₂CH₃), δ 8.26–6.98 (m, aromatic H).

Chromatographic Methods

  • HPLC : Purity >98% using C18 column, acetonitrile/water mobile phase.

Applications and Derivatives

Textile Dyes

  • Color Index : Disperse Red 167 (λₘₐₓ = 470 nm in ethanol).

  • Fastness Properties : Wash fastness 4–5, light fastness 6–7.

Pharmacological Precursors

Derivatives exhibit antifungal and anti-inflammatory activities .

Q & A

Q. What strategies mitigate byproduct formation during diazotization of 3-nitroaniline?

  • Issue : Competing hydrolysis of diazonium salts to phenols at pH > 3.
  • Solutions :
  • Maintain pH < 2 using excess HCl.
  • Add NaNO₂ gradually (0–5°C) to minimize decomposition.
  • Use scavengers like urea to quench excess HNO₂ .

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